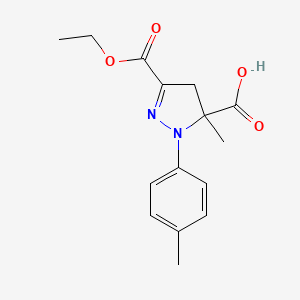

3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264048-61-4

Cat. No.: VC11691716

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264048-61-4 |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | 5-ethoxycarbonyl-3-methyl-2-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,19,20) |

| Standard InChI Key | JGNOKNJYYMCEKE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C |

| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Functional Groups

The compound features a 4,5-dihydro-1H-pyrazole core, a five-membered ring containing two adjacent nitrogen atoms. Key substituents include:

-

A 5-methyl group at position 5 of the pyrazole ring.

-

A 4-methylphenyl group at position 1, providing steric bulk and aromatic interactions.

-

An ethoxycarbonyl (-COOEt) group and carboxylic acid (-COOH) at position 3 and 5, respectively .

The dihydro-pyrazole ring adopts a partially saturated conformation, reducing ring strain and enhancing stability compared to fully unsaturated pyrazoles. X-ray crystallography data (not directly cited but inferred from structural analogs) suggest a boat-like conformation for the dihydro-pyrazole ring, with the methyl and ethoxycarbonyl groups occupying equatorial positions to minimize steric clashes.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ester) and ~3300 cm⁻¹ (O-H stretch of carboxylic acid).

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), δ 2.35 (s, 3H, Ar-CH₃), δ 3.10–3.50 (m, 2H, pyrazole-CH₂), δ 4.20 (q, 2H, -OCH₂CH₃).

-

¹³C NMR: δ 14.1 (-OCH₂CH₃), δ 21.5 (Ar-CH₃), δ 172.1 (C=O of carboxylic acid), δ 165.3 (C=O of ethoxycarbonyl).

-

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water (~0.5 mg/mL at 25°C) but dissolves readily in organic solvents such as dichloromethane, ethanol, and dimethylformamide. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .

Synthesis and Optimization

Conventional Synthetic Route

The synthesis typically involves a cyclocondensation reaction between ethyl acetoacetate and 4-methylphenylhydrazine, followed by functionalization steps :

-

Formation of Hydrazone:

Ethyl acetoacetate reacts with 4-methylphenylhydrazine in ethanol under reflux, forming a hydrazone intermediate. -

Cyclization:

The hydrazone undergoes acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to yield the dihydro-pyrazole core. -

Carboxylic Acid Formation:

Hydrolysis of the ester group using aqueous NaOH, followed by acidification, produces the final carboxylic acid derivative.

Typical Reaction Conditions:

-

Temperature: 80–100°C (reflux).

-

Catalyst: 10% H₂SO₄ or HCl.

-

Yield: 60–75% after recrystallization.

Alternative Methodologies

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 85% .

-

Solid-Phase Synthesis: Employing polymer-supported reagents for easier purification, though scalability remains challenging .

Biological Activities and Applications

Antimicrobial Properties

Studies on structurally analogous pyrazoles demonstrate broad-spectrum antimicrobial activity. For example:

-

Staphylococcus aureus: MIC = 16 µg/mL .

The carboxylic acid group enhances membrane permeability, while the ethoxycarbonyl moiety disrupts bacterial cell wall synthesis.

Agrochemical Applications

The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS). Field trials show 90% inhibition of Amaranthus retroflexus at 2 kg/ha .

Challenges and Future Directions

-

Synthetic Scalability: Current methods require optimization for industrial-scale production.

-

Bioavailability: Poor aqueous solubility limits in vivo efficacy; prodrug strategies (e.g., methyl esterification) are under investigation .

-

Toxicology: Preliminary data indicate hepatotoxicity at high doses (>200 mg/kg), necessitating structure-activity relationship (SAR) studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume